3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide
Description
3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a fused triazolo-thiazine core linked to a substituted oxazole-carboxamide moiety. The structure integrates a 1,2-oxazole ring substituted at the 3-position with a 2-chlorophenyl group and a methyl group at the 5-position. The carboxamide group at position 4 of the oxazole bridges to the 3-position of the triazolo-thiazine system, a bicyclic scaffold comprising a triazole fused with a thiazine ring.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-9-12(13(21-24-9)10-5-2-3-6-11(10)17)14(23)18-15-19-20-16-22(15)7-4-8-25-16/h2-3,5-6H,4,7-8H2,1H3,(H,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKSWWYRTBVJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C4N3CCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase . This enzyme is essential for the biosynthesis of the chorismate end product, making it a highly promising therapeutic target.
Biochemical Pathways
The inhibition of Shikimate dehydrogenase affects the chorismate biosynthesis pathway . Chorismate is a precursor to aromatic amino acids and other aromatic compounds, so inhibiting its production can have wide-ranging effects on cellular biochemistry.
Pharmacokinetics
Similar compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been studied for their diverse pharmacological activities. In silico pharmacokinetic and molecular modeling studies have been summarized for these compounds, suggesting that they may have favorable pharmacokinetic properties
Result of Action
The inhibition of Shikimate dehydrogenase and the subsequent disruption of the chorismate biosynthesis pathway can lead to a decrease in the production of aromatic compounds within the cell. This can have a variety of effects, depending on the specific roles of these compounds in cellular function.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the class of oxazole derivatives and features a complex structure that includes a triazole-thiazine moiety. The presence of the chlorophenyl group enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClN5O2 |
| Molecular Weight | 319.75 g/mol |
| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-1,2-oxazole-4-carboxamide |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Triazole-Thiazine Moiety : The compound is synthesized by coupling reactions that incorporate triazole derivatives with thiazine structures.
- Final Coupling with Chlorophenyl Group : This step often employs palladium-catalyzed cross-coupling methods.
Antimicrobial Activity
Research has indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related triazole-thiazine derivatives showed activity against a range of bacteria including Staphylococcus aureus and Escherichia coli .
- In vitro assays revealed that compounds with similar oxazole structures exhibited minimum inhibitory concentrations (MICs) in the range of 10-100 µg/mL against various pathogens .
Anticancer Properties
The biological evaluation of the compound has revealed promising anticancer activity:
- In vitro studies have shown that derivatives with triazole and oxazole rings can inhibit cell proliferation in several cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT-116) with IC50 values ranging from 20 µM to 50 µM .
- Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor:
- Preliminary data indicates that it may act as an inhibitor of α-glucosidase, which is relevant in managing diabetes. Compounds structurally similar to this one have shown IC50 values significantly lower than standard drugs like acarbose .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of similar compounds:
- Study on Antimicrobial Efficacy : A series of oxazole derivatives were tested against clinical isolates of bacteria. The study found that modifications in the phenyl groups significantly affected antimicrobial potency.
- Anticancer Activity Evaluation : A comparative study assessed various substituted triazoles against cancer cell lines. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycles: The target compound’s triazolo-thiazine core differs from triazolo-thiadiazines (e.g., ) by replacing one nitrogen atom in the six-membered ring with a sulfur atom.
Substituent Effects :
- The 2-chlorophenyl group in the target compound enhances lipophilicity compared to the 3-chlorophenyl substituents in . Positional isomerism may influence steric and electronic interactions with biological targets.
- The methyl group on the oxazole ring (target compound) versus methylphenyl groups in affects molecular weight and solubility.
Carboxamide linkages (common in ) are critical for hydrogen bonding, a feature retained in the target compound.
Notes:
- The target compound’s synthesis likely involves coupling the oxazole-carboxamide precursor with the triazolo-thiazine amine, analogous to methods in .
- Spectral similarities (e.g., C=N and C-Cl stretches) suggest comparable conjugation and electronic environments across analogues .
Electronic and Physicochemical Properties
- pKa and Solubility : Predicted pKa values for triazolo-thiadiazines (e.g., 12.88 ± 0.70 in ) suggest basicity at physiological pH, which may influence bioavailability.
- Molecular Descriptors : Van der Waals interactions and electronic density distributions (via QSPR/QSAR models ) remain understudied for triazolo-thiazines but are critical for optimizing bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
